Indolin-4-amine

Descripción general

Descripción

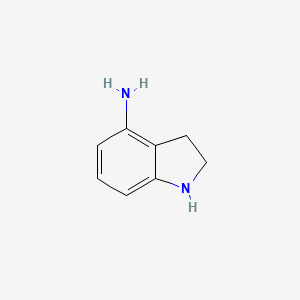

Indolin-4-amine is a heterocyclic organic compound that belongs to the indoline family It consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring, with an amine group attached to the fourth position of the indoline structure

Synthetic Routes and Reaction Conditions:

Reduction from Indole: One common method involves the reduction of indole derivatives.

Intramolecular Diels-Alder Synthesis: This method involves the cyclization of appropriate precursors under specific conditions to form the indoline ring system.

Catalytic Synthesis: Catalytic methods, including palladium-catalyzed reactions, can be employed to synthesize indoline derivatives, which can then be converted to this compound.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, where indole derivatives are hydrogenated in the presence of catalysts such as palladium on carbon under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as indole-4-quinone.

Reduction: Reduction of this compound can yield indoline derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indolin-4-amine derivatives have shown promise as potential therapeutic agents against several diseases, primarily due to their ability to interact with biological targets.

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. For instance, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers. Studies have reported IC50 values ranging from 2.1 to 8.7 µM, indicating potent anticancer activity compared to standard treatments like etoposide .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound derivatives against a range of pathogens, including bacteria and fungi. For example, specific compounds exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 375 µg/mL .

Antiviral Activity

Recent studies suggest that this compound compounds may also possess antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The mechanism involves inhibiting viral replication through interaction with viral proteins .

Biological Research

The biological applications of this compound extend beyond therapeutic uses to include its role in understanding biological mechanisms.

Mechanistic Studies

This compound has been utilized in mechanistic studies to explore metabolic pathways in drug metabolism. For instance, investigations into the dehydrogenation of indapamide (an indoline-containing drug) revealed insights into the metabolic pathways involving cytochrome P450 enzymes, which are crucial for understanding drug interactions and efficacy .

Material Science

In addition to its biological applications, this compound serves as a building block in materials chemistry.

Synthesis of Advanced Materials

This compound has been employed in the synthesis of novel polymers and coatings with unique properties. Its ability to form stable structures makes it an attractive candidate for developing materials with specific functionalities, such as enhanced conductivity or mechanical strength.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism of action of indolin-4-amine and its derivatives involves interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Indoline: The parent compound of indolin-4-amine, lacking the amine group at the fourth position.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

Uniqueness:

Actividad Biológica

Indolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties. It synthesizes findings from various studies, providing insights into its mechanisms of action and therapeutic potential.

1. Overview of this compound

This compound is a derivative of indoline, a bicyclic structure known for its presence in numerous bioactive compounds. Its structural features contribute to its interaction with various biological targets, leading to significant pharmacological effects.

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a study on 3-substituted indolin-2-one derivatives demonstrated their ability to suppress nitric oxide (NO) secretion in LPS-stimulated RAW264.7 cells, indicating strong anti-inflammatory potential. Notably, the compound 3-(3-hydroxyphenyl)-indolin-2-one exhibited more potent suppression than dexamethasone, a well-known anti-inflammatory drug .

Table 1: Anti-inflammatory Effects of Indolin Derivatives

| Compound | NO Suppression (%) | Cytotoxicity | Reference |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | 50% at 20 μM | None | |

| Dexamethasone | Control | Yes |

3. Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial activity. A study synthesized various indoline-quinoline hybrid compounds and evaluated their antibacterial effects against Staphylococcus aureus and Enterococcus faecalis. The most effective compounds had minimum inhibitory concentration (MIC) values ranging from 375 to 3000 µg/mL .

Table 2: Antimicrobial Activity of Indoline Derivatives

4. Anticancer Potential

This compound has been investigated for its anticancer properties, particularly as a selective androgen receptor modulator (SARM). A study reported that a series of indoline derivatives activated androgen receptor-mediated transcription in vitro while exhibiting minimal androgenic effects on prostate tissues . This selectivity is crucial for developing safer therapeutic agents targeting androgen-related conditions.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Inflammatory Pathways : The compound inhibits the expression of inflammatory cytokines such as IL-6 and TNF-α in immune cells, contributing to its anti-inflammatory effects .

- Antimicrobial Mechanisms : Molecular docking studies suggest that indoline derivatives interact effectively with bacterial enzymes, disrupting their function and inhibiting growth .

- Androgen Receptor Modulation : The binding affinity of this compound to androgen receptors indicates its potential role in regulating gene expression related to muscle growth and metabolism without significant side effects on other androgen-sensitive tissues .

6. Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- A study demonstrated that indoline derivatives could reduce inflammation in animal models of acute lung injury induced by LPS, showcasing their therapeutic promise in respiratory diseases .

- Another investigation into the metabolic pathways of indapamide, an indoline derivative, revealed significant insights into how these compounds are processed in the body, which is essential for understanding their pharmacokinetics and safety profiles .

7. Conclusion

This compound exhibits a range of biological activities with significant therapeutic implications, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological applications.

Future studies should focus on clinical trials to validate these findings and explore the compound's efficacy in human subjects.

Análisis De Reacciones Químicas

Electrophilic Substitution

Indolin-4-amine undergoes regioselective electrophilic substitution at the C5 and C7 positions of the aromatic ring due to the directing effects of the C4-amino group.

-

Nitration : Reaction with nitric acid in acetic anhydride yields 5-nitrothis compound (85% yield) .

-

Halogenation : Chlorination with N-chlorosuccinimide (NCS) produces 5-chlorothis compound (72% yield) .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | 5-Nitrothis compound | 85% | |

| Chlorination | NCS, DCM, rt | 5-Chlorothis compound | 72% |

Oxidation Reactions

The indoline ring is susceptible to oxidation, particularly under acidic or metal-catalyzed conditions:

-

Oxidation to Oxindole : Treatment with N-bromosuccinimide (NBS) in DMF selectively oxidizes the C2–C3 bond to form 4-aminooxindole (90% yield) .

-

Oxygenation to Hydroxylamine : Kinetic resolution using Ti(salalen) catalysts with H₂O₂ produces enantiopure hydroxylamine derivatives (e.g., R-configuration, 95% ee) .

| Oxidizing Agent | Catalyst/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NBS | DMF, 50°C | 4-Aminooxindole | 90% yield | |

| H₂O₂ | Ti(salalen), rt | (R)-Hydroxylamine | 95% ee |

Formylation

The primary amine group undergoes formylation under mild conditions:

-

Formic Acid/I₂ : Catalyzed by molecular iodine, formylation yields N-formylthis compound (92% yield) .

-

Microwave-Assisted : Using chloroformate reagents under microwave irradiation achieves rapid formylation (98% yield in 3 min) .

| Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| I₂-Catalyzed | HCOOH, I₂, 70°C | N-Formyl derivative | 92% | |

| Microwave (DMAP, DCM) | ClCO₂Et, 150 W | N-Formyl derivative | 98% |

Sulfonation and Sulfonamide Formation

Reaction with sulfonyl chlorides introduces sulfonamide groups:

-

Ethylsulfonylation : this compound reacts with ethylsulfonyl chloride in CH₂Cl₂/TEA to form 1-(ethylsulfonyl)this compound (87% yield).

| Sulfonylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylsulfonyl chloride | TEA, CH₂Cl₂ | 1-(Ethylsulfonyl)this compound | 87% |

Cyclization and Ring Expansion

This compound participates in cascade cyclization reactions:

-

CRI Reaction : Cyclopropanation/ring-opening/iminium cyclization with tryptamine derivatives forms hexahydropyrrolo[2,3-b]indoline cores (type I alkaloids) .

-

Gold-Catalyzed Cyclization : 2-alkynyl arylazides undergo cyclization to form indolin-3-ones, followed by asymmetric Mannich reactions (90% ee) .

Nucleophilic Reactions

The C4-amino group acts as a nucleophile in:

-

Mannich Reactions : Forms β-amino ketones with aldehydes and ketones under proline catalysis (80–95% yield) .

-

Amide Coupling : Reacts with activated esters (e.g., N-hydroxysuccinimide esters) to generate aryl amides (88% yield) .

Reduction and Functional Group Interconversion

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXKDNVTCQXXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456463 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52537-01-6 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.